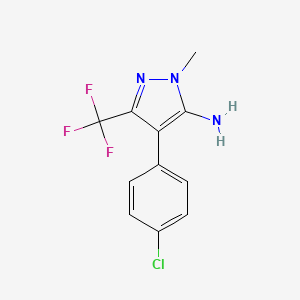
4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine” is also known as Chlorfenapyr . It is an active insecticide of the proinsecticide group . It has roles as an acaricide, an insecticide, and an antifouling biocide .
Molecular Structure Analysis
The molecular structure of Chlorfenapyr is C15H11BrClF3N2O . The 3D structure can be viewed using specific software . More detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Chlorfenapyr include a molecular formula of C15H11BrClF3N2O . More detailed properties are not available in the search results.Mécanisme D'action
4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine is a versatile compound and its reactivity depends on its structure. The pyrazole ring can undergo nucleophilic substitution and addition reactions, while the heterocyclic nitrogen atom can undergo nucleophilic addition and cyclization reactions. The trifluoromethyl group can also undergo substitution reactions.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects. However, due to its structure and reactivity, it is likely to interact with various biological molecules, such as proteins, enzymes, and DNA.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine in organic synthesis is its versatility and reactivity. It can be used in a wide range of reactions, such as nucleophilic substitution, addition, and cyclization reactions. Additionally, its unique structure makes it an ideal starting material for the synthesis of various drugs and pharmaceuticals. However, its reactivity can also be a disadvantage, as it can lead to side reactions and the formation of byproducts.
Orientations Futures
1. Further research into the biochemical and physiological effects of 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine.
2. Investigation of the potential uses of this compound in drug discovery and development.
3. Development of new methods for the synthesis of this compound.
4. Investigation of the potential uses of this compound in organometallic chemistry.
5. Development of methods for the isolation and purification of this compound.
6. Investigation of the potential uses of this compound in the synthesis of heterocyclic compounds.
7. Investigation of the potential uses of this compound in the synthesis of natural products.
8. Investigation of the potential uses of this compound in the synthesis of polymers.
9. Investigation of the potential uses of this compound in the synthesis of materials for industrial applications.
10. Investigation of the potential uses of this compound in the synthesis of nanomaterials.
Méthodes De Synthèse
4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine can be synthesized from the reaction of 4-chlorophenylhydrazine and trifluoromethyl-2-methylpyrazole in the presence of a base. The reaction is carried out in a polar solvent such as acetonitrile, and the resulting this compound is isolated by column chromatography.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine has been widely used in scientific research due to its unique structure and versatile reactivity. It has been used in the synthesis of various organometallic compounds, such as palladium complexes, and as a starting material for the synthesis of various drugs and pharmaceuticals. It has also been used in the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles, pyridines, and imidazoles.
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3/c1-18-10(16)8(9(17-18)11(13,14)15)6-2-4-7(12)5-3-6/h2-5H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZHBCAFWLDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651681 |
Source


|
| Record name | 4-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63156-78-5 |
Source


|
| Record name | 4-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(benzylsulfanyl)methyl]aniline](/img/structure/B6142918.png)
![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)
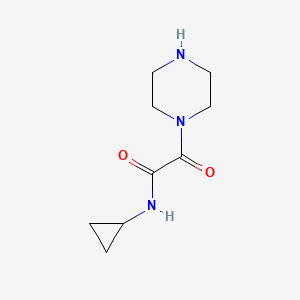
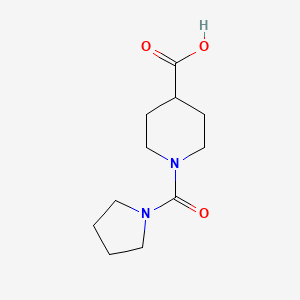
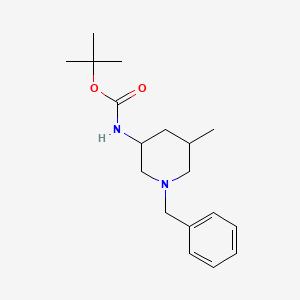
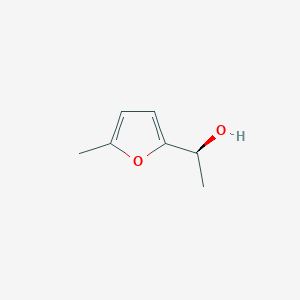
![N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6142953.png)
![4-(furan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142956.png)
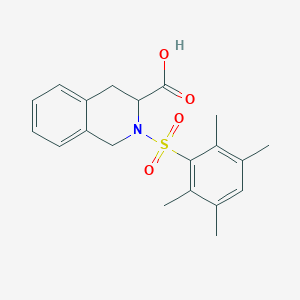
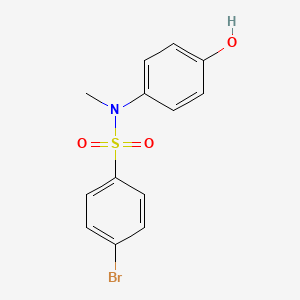
![2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B6142981.png)
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142990.png)
![methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate](/img/structure/B6143002.png)
![N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B6143005.png)